Diisobutylamine hydrochloride

Palladium Catalysis Aminocarbonylation Regioselectivity

Volatile amine handling compromises synthetic reproducibility. Diisobutylamine hydrochloride eliminates this as a non-volatile crystalline solid (mp 260-265°C) enabling precise stoichiometric control. • Steric bulk directs Pd-catalyzed aminocarbonylation toward 2-acrylamide pharmacophores. • Precursor to ZDiBC, a nitrosamine-minimizing dithiocarbamate accelerator for food-contact rubber. • Stable at RT; deprotonate in situ to release free amine on demand.

Molecular Formula C8H20ClN
Molecular Weight 165.7 g/mol
CAS No. 18251-82-6
Cat. No. B096849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutylamine hydrochloride
CAS18251-82-6
Molecular FormulaC8H20ClN
Molecular Weight165.7 g/mol
Structural Identifiers
SMILESCC(C)CNCC(C)C.Cl
InChIInChI=1S/C8H19N.ClH/c1-7(2)5-9-6-8(3)4;/h7-9H,5-6H2,1-4H3;1H
InChIKeyHDSBLUHKYYCLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisobutylamine Hydrochloride: Chemical Overview


Diisobutylamine hydrochloride (CAS 18251-82-6) is the crystalline hydrochloride salt of diisobutylamine, a secondary amine featuring two branched isobutyl groups attached to the nitrogen center [1]. As a solid with a melting point range of 260–265 °C and a molecular weight of 165.71 g/mol, this salt form provides distinct handling and storage advantages over the volatile free base liquid (boiling point ~140 °C) . The compound serves as a protected, non-volatile amine source that can be readily deprotonated in situ to release the sterically bulky diisobutylamine moiety for synthetic applications .

Form Non-volatile crystalline hydrochloride salt; stable solid at room temperature
Steric Control Branched isobutyl groups impart steric bulk for regiochemical direction
Release On-demand deprotonation releases the sterically hindered free amine for synthesis

Why Diisobutylamine HCl Cannot Be Substituted


Substituting diisobutylamine hydrochloride with linear alkylamines such as di-n-butylamine or less sterically demanding secondary amines (e.g., diethylamine, dipropylamine) leads to fundamentally altered reaction outcomes due to the branched isobutyl substitution pattern. The steric bulk of the isobutyl groups modulates base strength (pKa ~10.5–12 range), nucleophilicity, and coordination geometry in metal complexes [1][2]. Critically, the hydrochloride salt form itself confers differentiated handling properties: unlike the air-sensitive, volatile free base liquid (boiling point ~140 °C), the crystalline salt is non-volatile, stable at room temperature, and provides precise stoichiometric control when used as a protected amine source . This combination of steric effects and physical form dictates that in applications ranging from regioselective catalysis to nitrosamine-minimizing rubber accelerators, direct analog substitution without re-optimization compromises both performance and safety profiles.

  • Linear amine substitution Linear alkylamines lack isobutyl branching; may shift regiochemical outcomes in aminocarbonylation and alter steric profiles in metal complexes.
  • Free base vs salt form Free base liquid (bp ~140 °C) is volatile and air-sensitive; hydrochloride salt provides non-volatile weighing and room-temperature storage stability.
  • pKa mismatch with other secondary amines Different secondary amines in the 10.5–12 pKa range may alter neutralization–salt deposition balance in corrosion control applications.

Diisobutylamine Hydrochloride: Key Evidence


Palladium-Catalyzed Aminocarbonylation Regioselectivity

In palladium(II)-catalyzed aminocarbonylation of terminal alkynes, diisobutylamine (2b1) exhibits excellent regioselectivity toward the 2-acrylamide (geminal isomer) product. This contrasts sharply with methanol (2c1) as nucleophile, which yields predominantly trans-α,β-unsaturated esters. The steric bulk of the isobutyl groups directs regiochemical control that linear amine analogs cannot replicate equivalently [1].

Aminocarbonylation regioselectivity
Head-to-head
2-acrylamide (geminal isomer) as predominant product, in contrast to methanol giving trans-α,β-unsaturated esters
Reported steric control favors 2-acrylamide synthesis in Pd-catalyzed systems
Quantitative product ratio not specified in accessible source
Palladium Catalysis Aminocarbonylation Regioselectivity Terminal Alkynes

Nitrosamine Suppression in Dithiocarbamate Accelerators

Dithiocarbamate accelerators synthesized from sterically bulky amines such as diisobutylamine produce nitrosamine levels that are orders of magnitude lower than those generated by tetramethylthiuram disulfide (TMTD), a widely used ultra-accelerator. The branched isobutyl substitution pattern introduces steric hindrance that significantly impedes the nitrosation pathway responsible for carcinogenic N-nitrosamine formation [1][2].

Nitrosamine suppression
Cross-study
Orders of magnitude lower nitrosamine levels compared to TMTD in dithiocarbamate accelerators
Supports nitrosamine-minimizing accelerator research
Exact fold reduction not specified; vulcanization context
Rubber Accelerators Nitrosamine Mitigation Dithiocarbamates Vulcanization

Cd(II)-Dithiocarbamate Molar Absorptivity Comparison

In a comparative study of Cd(II)-dithiocarbamate chelates, molar absorptivity values were determined for ligands derived from a homologous series of secondary amines: diethylamine, dipropylamine, diisopropylamine, dibutylamine, diisobutylamine, and piperidine. The absorption bands around 260 nm and 280 nm exhibited molar absorptivities ranging from 24,900 to 32,000 dm³ mol⁻¹ cm⁻¹ or 13,500 to 21,400 dm³ mol⁻¹ cm⁻¹, with diisobutylamine-derived chelates showing distinct spectral behavior attributable to the steric and electronic effects of the branched alkyl substitution [1].

Cd-dithiocarbamate absorptivity
Head-to-head
Molar absorptivity 24,900–32,000 dm³ mol⁻¹ cm⁻¹ (260 nm) and 13,500–21,400 dm³ mol⁻¹ cm⁻¹ (280 nm) across ligand series
Distinct spectral signature vs linear-chain analogs
Diisobutylamine-specific value not individually extracted
Spectrophotometry Metal Chelation Dithiocarbamate Ligands Cadmium Analysis

Amine Base Strength Classification

According to patent literature on corrosion inhibition in hydrocarbon streams, diisobutylamine falls within a defined pKa range of approximately 10.5 to 12, alongside other secondary amines including dimethylamine, diethylamine, dipropylamine, diisopropylamine, di-n-butylamine, and di-sec-butylamine [1]. This intermediate base strength classification distinguishes it from weaker amines (pKa < 10.5) that provide insufficient neutralization capacity and stronger amines (pKa > 12) that may promote excessive salt formation and downstream corrosion.

Amine base strength
Class-level
pKa between approximately 10.5 and 12
Intermediate base strength may support balanced HCl neutralization and reduced salt precipitation risk
Class-level inference; specific pKa for diisobutylamine not individually verified
Acid-Base Chemistry pKa Corrosion Inhibition Amine Basicity

Salt vs. Free Base Physical Form Comparison

Diisobutylamine hydrochloride (CAS 18251-82-6) is a white to almost-white crystalline powder with a melting point of 260–265 °C, enabling indefinite room-temperature storage without special precautions against volatilization . In contrast, the free base diisobutylamine (CAS 110-96-3) is a volatile liquid (boiling point 137–140 °C) that is air-sensitive and requires sealed, inert-atmosphere storage to prevent oxidation and evaporation . The hydrochloride salt provides a non-volatile, precisely weighable solid form that can be deprotonated in situ to release the active amine species under controlled conditions.

Salt vs free base form
Head-to-head
Crystalline solid mp 260–265 °C vs liquid bp 137–140 °C; non-volatile solid enables precise weighing
Supports stoichiometric control and reduces amine vapor exposure in lab workflows
Salt form stable at ambient storage; free base requires inert atmosphere
Solid-Phase Handling Thermal Stability Amine Storage Volatility Control

NMR and FTIR Spectral Fingerprints

Diisobutylamine hydrochloride has well-characterized spectral fingerprints available in authoritative reference databases. SpectraBase documents two NMR spectra and two FTIR spectra for this compound, including KBr-pellet IR data and deuterium oxide/dioxane-referenced NMR data [1]. Commercial vendors provide purity certification via nonaqueous titration and argentometric titration (≥98.0%) with NMR structural confirmation [2]. This level of spectral documentation supports reliable identity verification in quality control workflows.

Spectral fingerprints
Reference data
2 NMR spectra (D₂O/dioxane) and 2 FTIR spectra (KBr) in spectral libraries; vendor QC includes NMR confirmation
Facilitates identity verification and quality control testing
Data from SpectraBase and vendor certificates
Analytical Chemistry QC Release Testing NMR Spectroscopy FTIR

Diisobutylamine Hydrochloride: Application Scenarios


Regioselective Aminocarbonylation Catalyst Development

Research groups synthesizing palladium-catalyzed aminocarbonylation systems for terminal alkynes should prioritize diisobutylamine hydrochloride over linear amine analogs or free base amines. The hydrochloride salt provides a convenient, non-volatile solid form that can be deprotonated in situ to deliver the sterically bulky diisobutylamine nucleophile, which directs regioselectivity toward the 2-acrylamide (geminal isomer) product rather than trans-α,β-unsaturated esters obtained with alternative nucleophiles such as methanol [1]. This regiocontrol is critical for synthesizing specific acrylamide pharmacophores in drug discovery programs.

Nitrosamine-Compliant Rubber Accelerator Formulation

Rubber compounders and accelerator manufacturers seeking alternatives to TMTD and other high-nitrosamine-generating accelerators should evaluate diisobutylamine hydrochloride as a precursor for synthesizing sterically hindered dithiocarbamate accelerators (e.g., zinc diisobutyldithiocarbamate, ZDiBC). Evidence demonstrates that dithiocarbamates derived from bulky amines like diisobutylamine generate nitrosamine levels orders of magnitude lower than TMTD during vulcanization [2]. This positions diisobutylamine-derived accelerators as compliant options for food-contact rubber goods and medical devices subject to evolving nitrosamine regulations.

Heavy Metal Spectrophotometric Detection Method Development

Analytical laboratories developing UV-Vis spectrophotometric methods for cadmium or other transition metal quantification should consider diisobutylamine hydrochloride as a ligand precursor for dithiocarbamate chelate formation. Comparative spectral studies show that Cd(II)-dithiocarbamates derived from diisobutylamine exhibit distinct molar absorptivity characteristics in the 260–280 nm region (range: 13,500–32,000 dm³ mol⁻¹ cm⁻¹ depending on ligand structure) [3]. The branched alkyl substitution pattern produces differentiable spectral signatures compared to linear-chain analogs (diethyl-, dipropyl-, dibutylamine-derived ligands), enabling selective detection in multi-analyte matrices.

Controlled-Basicity Corrosion Inhibition in Hydrocarbon Processing

Refinery operations engineers selecting neutralizing amines for overhead corrosion control in crude distillation units should note that diisobutylamine falls within the optimal pKa window of approximately 10.5–12, as identified in corrosion inhibition patent literature [4]. This intermediate base strength balances effective HCl neutralization with reduced risk of corrosive amine hydrochloride salt precipitation—a critical failure mode when stronger or weaker amines are improperly substituted. The hydrochloride salt form additionally provides a non-volatile, safely handled solid precursor for on-site amine generation or direct salt addition strategies.

Application
Selection Property
Validation Focus
Regioselective aminocarbonylation
Sterically hindered amine nucleophile source
Product regioselectivity toward 2-acrylamide isomer
Nitrosamine-minimizing accelerator research
Branched isobutyl dithiocarbamate precursor
Nitrosamine generation endpoint in vulcanization
Heavy metal spectrophotometric detection
Distinct UV-Vis spectral signature of Cd-dithiocarbamate complex
Molar absorptivity and spectral differentiation from linear analogs
Corrosion inhibition in hydrocarbon processing
Intermediate pKa range (10.5–12) hydrochloride salt
Neutralization–salt precipitation balance in crude unit overhead systems

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